molecular formula C12H12Cl2O3 B14511221 (1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 63935-60-4

(1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B14511221
CAS No.: 63935-60-4
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-NSHDSACASA-N
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Description

(1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure characterized by the presence of two chlorine atoms and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a dichlorocarbene generated in situ from chloroform and a strong base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylates or ketones.

    Reduction: Reduced forms such as alcohols or alkanes.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

(1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    2,2-Dichlorocyclopropane-1-carboxylic acid: Lacks the ethoxyphenyl group.

    1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid: Lacks the dichloro substitution.

Uniqueness: (1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the dichloro and ethoxyphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

63935-60-4

Molecular Formula

C12H12Cl2O3

Molecular Weight

275.12 g/mol

IUPAC Name

(1S)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)/t11-/m0/s1

InChI Key

DQXVWYCZSNWWIU-NSHDSACASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@]2(CC2(Cl)Cl)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O

Origin of Product

United States

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